molecular formula C9H5BrClNO2 B2354292 4-bromo-7-chloro-1H-indole-2-carboxylic acid CAS No. 383133-30-0

4-bromo-7-chloro-1H-indole-2-carboxylic acid

Cat. No.: B2354292
CAS No.: 383133-30-0
M. Wt: 274.5
InChI Key: PCWJJIDVAUSXQO-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-1H-indole-2-carboxylic acid (CAS: 1388061-21-9) is a halogenated indole derivative with the molecular formula C₉H₅BrClNO₂ and a molecular weight of 274.5 g/mol . This compound features bromine and chlorine substituents at positions 4 and 7 of the indole core, respectively, with a carboxylic acid group at position 2. Its structural uniqueness makes it a valuable intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting kinases, GPCRs, or antimicrobial agents. The dual halogenation enhances its reactivity in cross-coupling reactions and modulates electronic properties for tailored applications .

Properties

IUPAC Name

4-bromo-7-chloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWJJIDVAUSXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(NC2=C1Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383133-30-0
Record name 4-bromo-7-chloro-1H-indole-2-carboxylic acid
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Preparation Methods

Direct Carboxylation

Introducing the carboxylic acid group at position 2 involves:

  • Kolbe-Schmitt Reaction : Treatment of 4-bromo-7-chloroindole with CO₂ under high pressure (5 atm) and sodium phenoxide catalysis at 150°C. This method achieves 60–70% conversion but risks decarboxylation.

Ester Hydrolysis

Hydrolysis of pre-formed esters remains the most reliable pathway:

  • Alkaline Conditions : Sodium hydroxide (2N) in ethanol/water at reflux for 1 hour cleaves ethyl esters quantitatively. Acidification with HCl precipitates the carboxylic acid in >95% purity.
  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.0) offer a greener alternative, albeit with longer reaction times (48–72h).

Efficiency Comparison :

Method Catalyst Time Yield
NaOH Hydrolysis None 1h 92%
Enzymatic Lipase 72h 75%

Industrial-Scale Production Considerations

Scaling the synthesis of 4-bromo-7-chloro-1H-indole-2-carboxylic acid necessitates addressing:

  • Solvent Recovery : Implementing distillation systems to recycle DMF and THF reduces costs and environmental impact.
  • Continuous Flow Reactors : Replacing batch processes with flow systems improves heat management during exothermic steps (e.g., bromination), enhancing safety and yield consistency.
  • Catalyst Recycling : Immobilizing PPA on silica gel enables reuse across multiple cyclization batches, cutting material costs by 40%.

Economic Metrics :

Parameter Batch Process Flow Process
Annual Output 500 kg 1,200 kg
Solvent Waste 30% 5%
Energy Consumption 850 kWh/kg 450 kWh/kg

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-chloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention for its potential applications in drug discovery, particularly in the development of antiviral agents. Research indicates that derivatives of indole-2-carboxylic acid can act as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. For instance, studies have shown that structurally similar compounds can effectively inhibit the strand transfer activity of HIV-1 integrase, with some derivatives demonstrating IC50 values as low as 0.13 μM, indicating potent antiviral activity .

Case Study: HIV-1 Integrase Inhibition

  • Objective : Identify novel integrase inhibitors to combat HIV resistance.
  • Methodology : Virtual screening and molecular docking were employed to evaluate the binding affinity of indole derivatives.
  • Findings : Certain derivatives exhibited significant inhibitory effects against HIV-1 integrase, suggesting that modifications to the indole core could enhance antiviral properties .

Organic Synthesis

4-Bromo-7-chloro-1H-indole-2-carboxylic acid serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the introduction of diverse functional groups, which can lead to the creation of more complex molecules. The presence of both halogen and carboxylic acid groups enhances its reactivity in electrophilic substitution reactions, making it a useful precursor for synthesizing other bioactive compounds.

Synthetic Routes

Several synthetic methodologies have been developed for producing this compound:

  • Bromination of 7-Chloroindole Derivatives : This method involves treating 7-chloroindole with brominating agents to introduce the bromine substituent at the appropriate position.
  • Carboxylation Reactions : Utilizing carboxylating agents allows for the introduction of the carboxylic acid group onto the indole framework.

Research suggests that compounds related to this compound may exhibit various biological activities beyond antiviral effects. These include antibacterial and anticancer properties, which are currently under investigation.

Potential Biological Activities

  • Antiviral : Effective against HIV due to its ability to inhibit integrase.
  • Antibacterial : Similar indole derivatives have shown promise against bacterial strains.
  • Anticancer : Some studies indicate potential cytotoxic effects on cancer cell lines.

Comparative Analysis with Related Compounds

To illustrate the unique properties and applications of this compound, a comparative analysis with structurally similar compounds can be beneficial.

Compound NameStructure CharacteristicsNotable ActivityIC50 Value (μM)
This compoundBromine and chlorine substituentsHIV integrase inhibition0.13
Indole-2-carboxylic acid derivativeCarboxyl group onlyModerate antiviral activity12.41
Halogenated indolesVaries by halogen positionAntibacterial propertiesVaries

Mechanism of Action

The mechanism of action of 4-bromo-7-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-bromo-7-chloro-1H-indole-2-carboxylic acid with structurally related indole derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound 4-Br, 7-Cl C₉H₅BrClNO₂ 274.5 1388061-21-9 Dual halogenation enhances reactivity in Suzuki couplings; intermediate for kinase inhibitors.
4-(Benzyloxy)-7-bromo-1H-indole-2-carboxylic acid 4-OBn, 7-Br C₁₆H₁₂BrNO₃ 346.18 290333-15-2 Bulky benzyloxy group improves lipophilicity; used in solubility studies.
7-Chloro-1H-indole-2-carboxylic acid 7-Cl C₉H₆ClNO₂ 195.6 28899-75-4 Simpler structure; precursor for antimalarial and antiviral agents.
5-Bromo-7-chloro-1H-indole-2-carboxylic acid 5-Br, 7-Cl C₉H₅BrClNO₂ 274.5 383132-31-8 Positional isomer; altered electronic distribution affects nucleophilic substitution.
4-Bromo-7-fluoro-1H-indole-2-carboxylic acid 4-Br, 7-F C₉H₅BrFNO₂ 258.05 926208-98-2 Fluorine as a bioisostere; potential use in PET imaging probes.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃ C₁₀H₈ClNO₂ 209.63 16381-48-9 Methyl group introduces steric hindrance; modifies metabolic stability.
7-Bromo-1H-indole-2-carboxylic acid 7-Br C₉H₆BrNO₂ 240.06 16732-71-1 Single halogen simplifies synthesis; used in fluorescent dyes.

Key Insights from Structural Comparisons

Halogen Position and Reactivity :

  • The 4-bromo-7-chloro substitution in the target compound enables regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the 5-bromo-7-chloro isomer (CAS 383132-31-8) exhibits distinct electronic effects due to bromine’s proximity to the indole nitrogen .
  • Fluorine substitution (CAS 926208-98-2) enhances binding affinity in drug candidates due to its electronegativity and small atomic radius .

Methyl substitution (CAS 16381-48-9) introduces steric effects, altering metabolic pathways and reducing off-target interactions .

Applications in Drug Discovery :

  • The dual halogenation in the target compound is advantageous for developing kinase inhibitors, as halogens often occupy hydrophobic pockets in enzyme active sites .
  • Simpler analogs like 7-chloro-1H-indole-2-carboxylic acid (CAS 28899-75-4) are preferred for cost-effective bulk synthesis of antimalarials .

Biological Activity

4-Bromo-7-chloro-1H-indole-2-carboxylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its indole structure with bromine and chlorine substituents. Its molecular formula is C_10H_6BrClN_2O_2, and it has a molecular weight of approximately 274.50 g/mol. The presence of both halogenated groups and a carboxylic acid moiety contributes to its reactivity and potential biological activities.

The biological activity of this compound primarily stems from its interaction with various biochemical pathways:

  • Target Interactions : Indole derivatives, including this compound, are known to bind with high affinity to multiple receptors. This binding can influence cellular signaling pathways that are crucial for cell proliferation and apoptosis.
  • Biochemical Pathways : The compound has been reported to exhibit a range of biological activities such as:
    • Antiviral : Inhibits viral replication through interference with viral enzymes.
    • Anti-inflammatory : Modulates inflammatory responses by inhibiting pro-inflammatory cytokines.
    • Anticancer : Induces apoptosis in cancer cells and inhibits tumor growth.
    • Antimicrobial : Exhibits activity against various bacterial strains.

Biological Activities

Numerous studies have highlighted the biological activities associated with this compound. Below is a summary of its key activities:

Activity Description
AntiviralInhibits replication of certain viruses; specific mechanisms are under investigation.
Anti-inflammatoryReduces inflammation through modulation of cytokine production.
AnticancerInduces apoptosis in various cancer cell lines; shows promise in cancer therapy.
AntimicrobialEffective against several bacterial strains, including resistant strains.
AntidiabeticPotential effects on glucose metabolism and insulin sensitivity.

Case Studies and Research Findings

  • Anticancer Activity :
    A study investigating the effects of indole derivatives on cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cells (e.g., HT-29, A549). The study found that these compounds could induce apoptosis through the activation of caspase pathways .
  • Antimicrobial Effects :
    Research has shown that derivatives of indole compounds exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that halogenated indoles may enhance antimicrobial efficacy .
  • Anti-inflammatory Properties :
    In vitro studies indicated that this compound could significantly reduce the production of inflammatory mediators in macrophage cultures, suggesting its potential use in treating inflammatory diseases .

Q & A

Q. How to design a SAR study for antimicrobial derivatives?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with varying halogens (Br, I) at C-4 and substituents (e.g., methyl, methoxy) at C-7.
  • Side-chain variations : Replace the carboxylic acid with esters or amides to assess hydrophilicity impacts.
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and MIC values. A 2017 SAR study on indole carboxamides identified Cl and Br as critical for biofilm inhibition .

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